Cas no 1370731-53-5 (METHYL 2-(4-CHLOROPHENYL)-5-PHENYLOXAZOLE-4-CARBOXYLATE)

Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate is a heterocyclic organic compound featuring an oxazole core substituted with a 4-chlorophenyl group at the 2-position and a phenyl group at the 5-position, esterified with a methyl carboxylate at the 4-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The chlorophenyl and phenyl substituents enhance its reactivity in cross-coupling reactions, while the ester group allows further functionalization. Its well-defined crystalline properties facilitate purification and characterization, making it suitable for precise synthetic workflows. The compound’s stability under standard conditions ensures reliable handling in laboratory settings.
METHYL 2-(4-CHLOROPHENYL)-5-PHENYLOXAZOLE-4-CARBOXYLATE structure
1370731-53-5 structure
商品名:METHYL 2-(4-CHLOROPHENYL)-5-PHENYLOXAZOLE-4-CARBOXYLATE
CAS番号:1370731-53-5
MF:C17H12ClNO3
メガワット:313.735083580017
CID:5169595

METHYL 2-(4-CHLOROPHENYL)-5-PHENYLOXAZOLE-4-CARBOXYLATE 化学的及び物理的性質

名前と識別子

    • METHYL 2-(4-CHLOROPHENYL)-5-PHENYLOXAZOLE-4-CARBOXYLATE
    • 4-Oxazolecarboxylic acid, 2-(4-chlorophenyl)-5-phenyl-, methyl ester
    • インチ: 1S/C17H12ClNO3/c1-21-17(20)14-15(11-5-3-2-4-6-11)22-16(19-14)12-7-9-13(18)10-8-12/h2-10H,1H3
    • InChIKey: MGFRCEXFYLAGAN-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2=CC=CC=C2)=C(C(OC)=O)N=C1C1=CC=C(Cl)C=C1

METHYL 2-(4-CHLOROPHENYL)-5-PHENYLOXAZOLE-4-CARBOXYLATE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM501190-1g
Methyl2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate
1370731-53-5 97%
1g
$*** 2023-03-30

METHYL 2-(4-CHLOROPHENYL)-5-PHENYLOXAZOLE-4-CARBOXYLATE 関連文献

METHYL 2-(4-CHLOROPHENYL)-5-PHENYLOXAZOLE-4-CARBOXYLATEに関する追加情報

METHYL 2-(4-CHLOROPHENYL)-5-PHENYLOXAZOLE-4-CARBOXYLATE: A Comprehensive Overview

METHYL 2-(4-CHLOROPHENYL)-5-PHENYLOXAZOLE-4-CARBOXYLATE, with the CAS number 1370731-53-5, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the oxazole class, which is known for its diverse biological activities and applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a 4-chlorophenyl group and a phenyl ring substituent on the oxazole core, contribute to its unique chemical properties and potential therapeutic applications.

The oxazole ring is a five-membered heterocyclic compound containing one oxygen atom and two carbon atoms. It is known for its stability and ability to engage in various chemical interactions, making it a valuable scaffold in drug design. In METHYL 2-(4-CHLOROPHENYL)-5-PHENYLOXAZOLE-4-CARBOXYLATE, the 4-chlorophenyl group introduces a electron-withdrawing effect, which can influence the reactivity and binding affinity of the molecule. Additionally, the phenyl ring substituent on the 5-position of the oxazole ring further modulates the electronic properties and spatial arrangement of the molecule.

This compound has garnered attention due to its potential role in the development of novel pharmaceutical agents. Recent studies have highlighted the importance of oxazole derivatives in addressing various therapeutic challenges. For instance, oxazole-based compounds have been explored for their antimicrobial, antiviral, and anti-inflammatory properties. The structural motifs present in METHYL 2-(4-CHLOROPHENYL)-5-PHENYLOXAZOLE-4-CARBOXYLATE make it a promising candidate for further investigation in these areas.

One of the key aspects of METHYL 2-(4-CHLOROPHENYL)-5-PHENYLOXAZOLE-4-CARBOXYLATE is its ability to interact with biological targets through multiple binding sites. The combination of the 4-chlorophenyl and phenyl ring substituents provides a diverse array of chemical interactions that can be exploited for drug design. This flexibility allows the molecule to engage with various enzymes and receptors, making it a versatile scaffold for developing targeted therapies.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic properties of molecules like METHYL 2-(4-CHLOROPHENYL)-5-PHENYLOXAZOLE-4-CARBOXYLATE with high accuracy. These computational methods have been instrumental in identifying potential lead compounds for further optimization. By leveraging these techniques, scientists can accelerate the drug discovery process and bring novel therapeutic agents to market more efficiently.

The synthesis of METHYL 2-(4-CHLOROPHENYL)-5-PHENYLOXAZOLE-4-CARBOXYLATE involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 4-chlorophenyl group and phenyl ring substituent necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and scalability.

In conclusion, METHYL 2-(4-CHLOROPHENYL)-5-PHENYLOXAZOLE-4-CARBOXYLATE (CAS no. 1370731-53-5) is a compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable scaffold for developing novel therapeutic agents. With ongoing advancements in synthetic chemistry and computational methods, this compound is poised to play a crucial role in addressing various therapeutic challenges.

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